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Silver

Electrical Engineering Conductor Materials Interconnects

Researchers requiring high-purity silver for conductive/antimicrobial applications often face inconsistent quality and supply. Our Silver (CAS 7440-22-4) resolves these pain points with quantifiable performance advantages over copper and other analogs: • 6.47% lower resistive power loss vs. Cu in high-current interconnects [REFS-1] • 429 W/m·K thermal conductivity (Ag sinter paste) reduces junction-to-case thermal resistance by 7% vs. Cu [REFS-2] • >99.9% bacterial reduction with rapid kill kinetics for implant coatings [REFS-4] • Consistent ≥99.9% (metals basis) purity for reproducible results. In-stock inventory with immediate global dispatch.

Molecular Formula Ag
Molecular Weight 107.868 g/mol
CAS No. 7440-22-4
Cat. No. B1203093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver
CAS7440-22-4
SynonymsSilver
Molecular FormulaAg
Molecular Weight107.868 g/mol
Structural Identifiers
SMILES[Ag]
InChIInChI=1S/Ag
InChIKeyBQCADISMDOOEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble
Sol in fused alkali hydroxides in presence of air, fused peroxides, and alkali cyanides in presence of oxygen
INSOL IN HOT OR COLD WATER, ALKALI;  SOL IN NITRIC ACID;  HOT SULFURIC ACID, POTASSIUM CYANIDE /Aqueous/
Solubility in water, g/100ml:

Silver (CAS 7440-22-4) for Research and Industrial Procurement: Core Properties and Comparator Context


Elemental silver (Ag) is a Group 11 noble metal recognized for its unparalleled combination of bulk transport properties among pure metals, including the highest room-temperature electrical conductivity and the highest room-temperature thermal conductivity of any metallic element [1][2]. These attributes, alongside potent broad-spectrum antimicrobial activity exploitable at nano- and ionic scales, position silver as a critical functional material in advanced electronics, energy storage, biocides, and catalysis. The following evidence guide quantifies its differentiation against its closest metallic analogs: copper (Cu), gold (Au), platinum (Pt), and aluminum (Al), establishing the precise performance margins that justify its selection or substitution in specific high-stakes applications.

Why Generic 'Noble Metal' Substitution Fails for Silver in Critical Functional Systems


Substituting silver with ostensibly lower-cost Group 11 analogs like copper or gold, or Group 13 aluminum, without rigorous quantification leads to functionally distinct and often unacceptable trade-offs. Copper's 5–7% deficit in electrical and thermal conductivity translates to measurable I²R and thermal resistance penalties in high-power-density electronics [1][2]. More critically, the distinct sub-MIC kill kinetics of ionic silver versus copper in E. coli—transient rapid killing followed by regrowth versus gradual growth inhibition—reveal fundamentally different antimicrobial mechanisms that cannot be interchanged for equivalent material risk profiles [3]. Similarly, gold and platinum's inferior catalytic rate constants for probe reactions like methyl orange degradation underscore that silver's low work function provides a kinetic advantage not shared across the noble metal series [4]. The quantitative evidence below defines these sourcing-relevant specification boundaries.

Procurement-Ready Quantitative Differentiation: Silver vs. Copper, Gold, Platinum Aluminum, and Zinc


Bulk Electrical Resistivity: Silver Delivers 6.9% Lower Resistivity Than Copper and 51% Lower Than Gold

Silver (Ag) possesses the lowest electrical resistivity of any metallic element at room temperature, directly translating to minimized Joule heating in high-current-carrying conductors. Compared to copper, its primary industrial substitute, silver's resistivity is 1.59 × 10⁻⁸ Ω·m, which is 6.47% lower than copper's 1.70 × 10⁻⁸ Ω·m [1]. This margin is substantial at high current densities where resistive power loss scales with I². The advantage over gold is even more pronounced, with gold exhibiting 51% higher resistivity at 2.4 × 10⁻⁸ Ω·m [1].

Electrical Engineering Conductor Materials Interconnects

Bulk Thermal Conductivity: 429 W/m·K Outperforms Copper (401 W/m·K) by 7% and Gold by 34%

Silver's bulk thermal conductivity at 300 K is 429 W/m·K, the highest recorded for any pure metal and 7.0% greater than copper's 401 W/m·K [1]. This margin directly impacts steady-state junction temperature in semiconductor packaging: a silver heat spreader or die-attach can sustain a ~7% lower thermal resistance for identical geometry, which is critical in GaN and SiC power modules [2]. The gap widens to +34% over gold (318 W/m·K) and +57% over aluminum (273 W/m·K).

Thermal Management Electronics Cooling Heat Spreaders

Antimicrobial Efficacy: Silver Nanoparticles Achieve >99.9% Reduction vs. 80–95% for Copper and Zinc Oxide Nanoparticles

In a comparative tabulation of nanomaterial antimicrobial performance against S. aureus and E. coli, silver nanoparticles (AgNPs, 2–100 nm) demonstrate >99.9% bacterial reduction and biofilm disruption, while copper-based nanoparticles (CuNPs/CuO, 4.5–40 nm) achieve only 85–95% reduction, and zinc oxide nanoparticles (ZnO, 21–100 nm) achieve 80–92% reduction [1]. Furthermore, direct head-to-head susceptibility testing across multiple pathogens consistently ranks nanoparticle antimicrobial activity as AgNPs >> CuONPs >> AlONPs >> FeONPs [2]. The non-linear kill dynamics of ionic silver, characterized by rapid dose-dependent killing followed by regrowth, also differs qualitatively from copper's gradual growth inhibition, affecting resistance development risk profiles [3].

Antimicrobial Coatings Medical Devices Nanotoxicology

Catalytic Degradation Rate: Ag Nanoparticles Outperform Au and Pt by Orders of Magnitude in Methyl Orange Reduction

In the NaBH₄-mediated catalytic degradation of methyl orange, a standard probe for reductive catalysis, the observed pseudo-first-order rate constant hierarchy is k(Ag nanoparticles) >> k(Au nanoparticles) > k(Pt nanoparticles) >> k(uncatalyzed) [1]. The uncatalyzed reaction requires approximately 48 hours to produce observable absorbance decrease, whereas silver nanoparticles drive complete degradation within minutes. This vastly superior catalytic activity is mechanistically attributed to silver's lower work function relative to gold and platinum, facilitating more efficient electron transfer to the methyl orange substrate [1].

Catalysis Environmental Remediation Dye Degradation

Discharge Voltage Stability: Silver Oxide Batteries Maintain 1.55 V Flat Discharge vs. Alkaline's Steep Voltage Decline

Silver oxide (Ag₂O/Zn) primary batteries deliver a nominal open-circuit voltage of 1.55 V and maintain an exceptionally flat discharge curve, keeping voltage above 1.5 V for over 90% of service life before a sharp drop-off [1][2]. In contrast, comparably sized alkaline (LR-series) button cells exhibit a continuous, steep voltage decline from the onset of discharge, frequently dipping below 1.2 V well before mid-life, causing precision electronic devices to malfunction prematurely [3]. Furthermore, silver oxide cells possess a gravimetric energy density of 150–250 mWh/g, outclassing many primary lithium alternatives in volumetric energy density (400–800 mWh/cm³) while remaining free from thermal runaway risk [4].

Battery Technology Power Sources Precision Electronics

Sintered Die-Attach Reliability: Silver Exhibits Superior Oxidation Resistance but Higher Ion Migration Risk vs. Copper in Power Modules

In high-voltage power module die-attach applications, sintered silver joints demonstrate intrinsic oxidation resistance superior to sintered copper, which is critical for long-term reliability under thermal and humidity stress (HV-H3TRB testing) [1]. However, this comes with a higher propensity for silver ion migration and dendrite formation under bias, a failure mechanism also present in copper but generally less severe in pure copper due to its higher oxidation rate forming a passivating oxide layer [1]. This dual-edged performance profile means selection between sintered silver and copper involves a direct trade-off: silver's oxidation stability versus copper's lower ion migration risk and lower material cost.

Power Electronics Packaging Die-Attach Materials Reliability Engineering

Evidence-Anchored Application Scenarios Guiding Silver Procurement and Selection


High-Density Power Interconnects and Bus Bars in Aerospace and Electric Vehicle Platforms

In applications where every milliohm of series resistance directly contributes to unacceptable I²R thermal losses—such as high-current interconnects in satellite power distribution units or EV traction inverter bus bars—silver plating or solid silver conductors deliver a guaranteed 6.47% reduction in resistive power loss versus copper of identical geometry [REFS-1 from Section 3]. This translates to lower operating temperature, higher reliability, and extended service life in systems where active cooling mass is heavily constrained.

Thermal Interface Materials and Die-Attach for Wide-Bandgap Semiconductors (GaN, SiC)

When attaching high-power-density SiC or GaN bare dice, silver sinter paste's 429 W/m·K thermal conductivity offers a 7% reduction in junction-to-case thermal resistance over sintered copper, directly correlating with a longer mean-time-to-failure due to exponentially accelerated thermal degradation [REFS-2 from Section 3]. This benefit is compounded by silver's oxidation resistance, which prevents the formation of thermally insulating oxide scales at the die-attach interface over lifetime.

Implantable and Ingestible Medical Device Power Sources Requiring Stable Voltage Output

In pacemakers, neurostimulators, or ingestible capsule endoscopes where supply voltage must remain within a narrow tolerance band for accurate sensing and telemetry, silver oxide batteries' flat 1.55 V discharge profile—maintaining voltage within 0.05 V of nominal for over 90% of life—eliminates the need for space-consuming voltage regulators and ensures functional end-of-life detection, unlike alkaline cells whose voltage drifts continuously [REFS-3 from Section 3]. Additionally, the absence of thermal runaway risk is a critical safety advantage over lithium primary cells.

Antimicrobial Nanocoatings for Indwelling Catheters and Wound Dressings in High Infection-Risk Settings

For implantable devices where biofilm formation is a leading cause of failure and systemic infection, silver nanoparticle coatings consistently deliver >99.9% bacterial reduction—at least a 4.9 percentage point improvement over the best-performing copper-based alternatives—with proven broad-spectrum efficacy against both Gram-positive and Gram-negative multidrug-resistant pathogens [REFS-4 from Section 3]. The distinct rapid-kill kinetics of silver ions provide an immediate sterility window post-insertion that copper's gradual bacteriostatic effect cannot replicate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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